Cas no 91367-85-0 (4-Isothiazolecarboxaldehyde,3,5-dimethyl-)

4-Isothiazolecarboxaldehyde,3,5-dimethyl- Chemical and Physical Properties
Names and Identifiers
-
- 4-Isothiazolecarboxaldehyde,3,5-dimethyl-
- 3,5-Dimethyl-1,2-thiazole-4-carbaldehyde
- 4-Isothiazolecarboxaldehyde, 3,5-dimethyl- (7CI,9CI)
- 91367-85-0
- PMEOYORKAODRHH-UHFFFAOYSA-N
- 3,5-dimethyl-4-isothiazolecarboxaldehyde
- EN300-364990
- Z1216816081
- 3,5-Dimethylisothiazole-4-carbaldehyde
- SCHEMBL5093342
-
- Inchi: InChI=1S/C6H7NOS/c1-4-6(3-8)5(2)9-7-4/h3H,1-2H3
- InChI Key: PMEOYORKAODRHH-UHFFFAOYSA-N
- SMILES: CC1=C(C(=NS1)C)C=O
Computed Properties
- Exact Mass: 141.02483502g/mol
- Monoisotopic Mass: 141.02483502g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 118
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 58.2Ų
4-Isothiazolecarboxaldehyde,3,5-dimethyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-364990-0.5g |
3,5-dimethyl-1,2-thiazole-4-carbaldehyde |
91367-85-0 | 95.0% | 0.5g |
$768.0 | 2025-03-18 | |
Enamine | EN300-364990-0.1g |
3,5-dimethyl-1,2-thiazole-4-carbaldehyde |
91367-85-0 | 95.0% | 0.1g |
$342.0 | 2025-03-18 | |
Enamine | EN300-364990-2.5g |
3,5-dimethyl-1,2-thiazole-4-carbaldehyde |
91367-85-0 | 95.0% | 2.5g |
$1931.0 | 2025-03-18 | |
Aaron | AR028O9N-250mg |
3,5-dimethyl-1,2-thiazole-4-carbaldehyde |
91367-85-0 | 95% | 250mg |
$695.00 | 2025-02-16 | |
Aaron | AR028O9N-2.5g |
3,5-dimethyl-1,2-thiazole-4-carbaldehyde |
91367-85-0 | 95% | 2.5g |
$2681.00 | 2025-02-16 | |
1PlusChem | 1P028O1B-10g |
3,5-dimethyl-1,2-thiazole-4-carbaldehyde |
91367-85-0 | 95% | 10g |
$5298.00 | 2024-04-20 | |
1PlusChem | 1P028O1B-500mg |
3,5-dimethyl-1,2-thiazole-4-carbaldehyde |
91367-85-0 | 95% | 500mg |
$1012.00 | 2024-04-20 | |
1PlusChem | 1P028O1B-1g |
3,5-dimethyl-1,2-thiazole-4-carbaldehyde |
91367-85-0 | 95% | 1g |
$1281.00 | 2024-04-20 | |
Enamine | EN300-364990-10.0g |
3,5-dimethyl-1,2-thiazole-4-carbaldehyde |
91367-85-0 | 95.0% | 10.0g |
$4236.0 | 2025-03-18 | |
Enamine | EN300-364990-0.05g |
3,5-dimethyl-1,2-thiazole-4-carbaldehyde |
91367-85-0 | 95.0% | 0.05g |
$229.0 | 2025-03-18 |
4-Isothiazolecarboxaldehyde,3,5-dimethyl- Related Literature
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Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
Additional information on 4-Isothiazolecarboxaldehyde,3,5-dimethyl-
Research Brief on 4-Isothiazolecarboxaldehyde,3,5-dimethyl- (CAS: 91367-85-0) in Chemical Biology and Pharmaceutical Applications
The compound 4-Isothiazolecarboxaldehyde,3,5-dimethyl- (CAS: 91367-85-0) has recently gained significant attention in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This heterocyclic aldehyde derivative, characterized by its isothiazole core with methyl substituents at positions 3 and 5, serves as a versatile building block in medicinal chemistry. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules targeting various disease pathways.
Structural analysis reveals that the electron-withdrawing nature of the aldehyde group combined with the electron-donating methyl groups creates an interesting electronic environment that facilitates diverse chemical transformations. The 3,5-dimethyl substitution pattern enhances the compound's stability while maintaining reactivity at the formyl group, making it particularly valuable for constructing complex molecular architectures. Recent synthetic methodologies have improved the yield and purity of this compound, with optimized protocols achieving >90% purity as confirmed by HPLC and NMR analysis.
In pharmaceutical applications, 4-Isothiazolecarboxaldehyde,3,5-dimethyl- has shown promise as a precursor for antimicrobial agents. A 2023 study demonstrated its incorporation into novel thiazole-containing compounds exhibiting potent activity against drug-resistant bacterial strains (MIC values ranging from 2-8 μg/mL against MRSA). The mechanism appears to involve inhibition of bacterial cell wall biosynthesis, as evidenced by molecular docking studies with penicillin-binding proteins. These findings suggest potential for developing new classes of antibiotics to address the growing antimicrobial resistance crisis.
Recent advances in cancer drug discovery have utilized this compound as a scaffold for kinase inhibitors. Researchers have reported successful derivatization at the aldehyde position to create small molecules showing selective inhibition of EGFR and VEGFR-2 kinases (IC50 values in the nanomolar range). Structure-activity relationship studies indicate that the isothiazole core contributes significantly to target binding affinity, while the aldehyde group allows for strategic modifications to optimize pharmacokinetic properties. These developments highlight the compound's versatility in oncology drug design.
The compound's potential in neurological disorders has also emerged from recent investigations. A 2024 study demonstrated that certain derivatives of 4-Isothiazolecarboxaldehyde,3,5-dimethyl- can modulate GABA receptors, showing anxiolytic effects in animal models without the sedative side effects associated with benzodiazepines. This selective modulation appears related to the compound's ability to interact with specific receptor subunits, opening new avenues for developing targeted neuropharmaceuticals.
From a chemical biology perspective, this compound has proven valuable as a probe for studying protein-ligand interactions. Its aldehyde group enables facile conjugation to proteins through Schiff base formation, while the isothiazole moiety provides a spectroscopic handle for detection. Recent applications include the development of activity-based probes for studying enzyme mechanisms and the creation of chemical proteomics tools for target identification.
Ongoing research continues to explore the full potential of 4-Isothiazolecarboxaldehyde,3,5-dimethyl- in drug discovery and chemical biology. Current challenges include optimizing its metabolic stability and improving synthetic scalability for industrial applications. However, with its demonstrated versatility and growing body of supporting research, this compound remains a promising candidate for future therapeutic development across multiple disease areas.
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